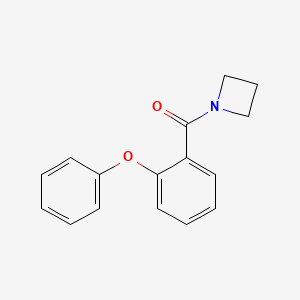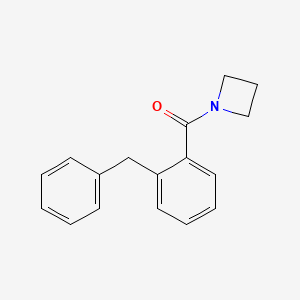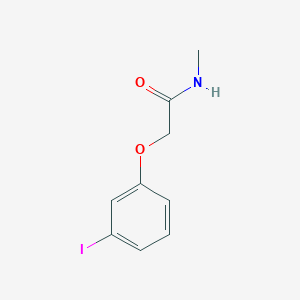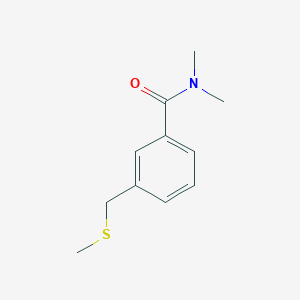![molecular formula C14H15N3O2 B7473253 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one exhibits various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and bacterial strains. Additionally, 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been shown to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on inflammation, cancer, bacterial growth, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the potential use of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one as a drug delivery system and its toxicity profile in vivo need to be explored.
Métodos De Síntesis
The synthesis of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been reported in various studies. One of the most commonly used methods for the synthesis of this compound involves the reaction of 2-methylphthalazin-1-one with azetidine-1-carboxylic acid followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[2-(azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(19)11-6-3-2-5-10(11)12(15-16)9-13(18)17-7-4-8-17/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFITOGQKTLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)